Maritoclax
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJBTMRYKRTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Marinopyrrole a and Its Chemical Analogs
Total Synthesis Approaches for Racemic Marinopyrrole A
The initial forays into the synthesis of Marinopyrrole A focused on preparing the racemic mixture, providing crucial insights into the construction of its core structure.
Development of Alternative Synthetic Routes for Marinopyrrole A
Researchers have continually sought to refine and develop alternative synthetic routes to Marinopyrrole A to improve efficiency and facilitate the generation of diverse analogs. mdpi.com One such optimized route circumvents the formation of an oxazepine byproduct that was a limitation in earlier syntheses. mdpi.comnih.gov This improved chemistry has paved the way for the synthesis of both symmetrical and non-symmetrical marinopyrrole derivatives. mdpi.com Another approach involves the early construction of the bis-pyrrole system, followed by the site-specific introduction of the benzenoid rings and chlorine atoms, allowing for the facile synthesis of various designed analogs. nih.gov
Enantioselective Synthesis and Atropisomer Resolution of Marinopyrrole A
Marinopyrrole A exists as a pair of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The natural product is the M-(−)-atropisomer. ucsd.edunih.gov The synthesis of enantiopure marinopyrroles has been a key focus of research.
The two enantiomers of racemic Marinopyrrole A, (+)- and (−)-1, have been successfully separated using chiral High-Performance Liquid Chromatography (HPLC). ucsd.edunih.govmdpi.com This allows for the evaluation of the biological activity of each individual atropisomer. Interestingly, the dimethylated precursor of Marinopyrrole A also exists as two stable atropisomers that show remarkable thermal stability, unlike Marinopyrrole A itself, which racemizes at elevated temperatures. ucsd.edu
The development of atroposelective synthetic methods, which directly produce one enantiomer in excess, is a significant challenge. These methods often rely on strategies such as kinetic resolution, desymmetrization, and dynamic kinetic resolution. acs.org While biocatalytic methods have shown promise for the enantioselective synthesis of other atropisomeric compounds, their application to marinopyrroles is an area of ongoing investigation. acs.org
Synthetic Strategies for Marinopyrrole A Derivatives and Chemical Probes
The development of flexible synthetic routes has enabled the preparation of a wide array of Marinopyrrole A derivatives to probe structure-activity relationships (SAR). ucsd.edunih.govmdpi.com These efforts have focused on modifying various parts of the molecule, including the halogen substitution pattern, the phenolic hydroxyl groups, and the aryl rings.
For instance, a series of "non-symmetrical" marinopyrrole derivatives, where the two aryl moieties are different, have been synthesized and shown to possess potent antibiotic activity. mdpi.comnih.gov Tetrabrominated and dehalogenated analogs have also been prepared, highlighting the importance of the halogen atoms for biological activity. ucsd.edunih.gov The phenolic hydroxyl groups have been found to be crucial for activity, as their methylation leads to inactive compounds. ucsd.edunih.gov
Furthermore, synthetic efforts have been directed towards the creation of chemical probes to elucidate the mechanism of action of Marinopyrrole A. These probes often incorporate reporter groups, such as alkynes and photoreactive diazirines, to enable target identification studies through chemical proteomics. nih.govacs.org The synthesis of these probes builds upon the established routes to the marinopyrrole core, with modifications to introduce the necessary functionalities. nih.govacs.org
| Compound Name | Chemical Formula | Monoisotopic Mass |
| Marinopyrrole A | C₂₂H₁₂Cl₄N₂O₄ | 507.95512 |
| Marinopyrrole B | C₂₂H₁₁BrCl₄N₂O₄ | 661.8576 |
| Linezolid (B1675486) | C₁₆H₂₀FN₃O₄ | 337.1438 |
| Vancomycin (B549263) | C₆₆H₇₅Cl₂N₉O₂₄ | 1447.4429 |
| Daptomycin | C₇₂H₁₀₁N₁₇O₂₆ | 1620.7064 |
| Ceftaroline | C₂₂H₂₁N₅O₅S₂ | 523.0988 |
| ABT-737 | C₄₂H₄₅ClN₆O₅S₂ | 812.2636 |
| Abbreviation | Full Name |
| AlCl₃ | Aluminum chloride |
| BBr₃ | Boron tribromide |
| HPLC | High-Performance Liquid Chromatography |
| MeCN | Acetonitrile |
| MRSA | Methicillin-resistant Staphylococcus aureus |
| NBS | N-bromosuccinimide |
| NCS | N-chlorosuccinimide |
| SAR | Structure-activity relationship |
| SO₂Cl₂ | Sulfuryl chloride |
| TBAF | Tetra-n-butylammonium fluoride |
| TBDMS | tert-Butyldimethylsilyl |
| THF | Tetrahydrofuran |
Biosynthetic Pathways and Enzymatic Mechanisms of Marinopyrrole a
Elucidation of Marinopyrrole Biosynthetic Gene Clusters
The biosynthetic gene cluster (BGC) for marinopyrrole was identified from the marine-derived actinomycete, Streptomyces sp. CNQ-418. nih.govnih.gov Initial efforts to understand the biosynthesis were guided by the co-production of monodeoxypyoluteorin, suggesting its role as a precursor. nih.govnih.gov
Researchers cloned and sequenced a 36-kb putative marinopyrrole (mpy) gene cluster. nih.gov Analysis of the 20 open reading frames (ORFs) revealed similarities to the biosynthetic gene clusters of related compounds like pyrrolomycin D, indicating a likely pathway for the monomeric precursor involving a modular polyketide synthase (PKS). nih.gov Due to the instability of the native producing strain, the entire mpy cluster was assembled and heterologously expressed in Streptomyces coelicolor M512. nih.gov This resulted in the production of marinopyrroles A–D, confirming that the cloned gene cluster contained all the necessary genetic information for their biosynthesis. nih.gov
Further experiments involving gene knockouts and chemical complementation solidified the role of the mpy cluster. nih.gov Deletion of the PKS gene (mpy4) abolished marinopyrrole production, which was restored by feeding the mutant with the monomeric precursor, monodeoxypyoluteorin. nih.gov
Table 1: Key Genes in the Marinopyrrole Biosynthetic Gene Cluster
| Gene | Proposed Function | Role in Biosynthesis |
|---|---|---|
| mpy1 | Flavin reductase | Provides reduced FAD (FADH2) to the halogenases. nih.gov |
| mpy4 | Polyketide Synthase (PKS) | Involved in the synthesis of the monomeric pyrrole (B145914) precursor. nih.gov |
| mpy10 | FADH2-dependent halogenase | Catalyzes the atropo-selective N,C-bipyrrole homocoupling. nih.gov |
| mpy11 | FADH2-dependent halogenase | Works in conjunction with Mpy10 for the homocoupling reaction. nih.gov |
Enzymatic Characterization of Key Biosynthetic Steps in Marinopyrrole A Formation
The biosynthesis of Marinopyrrole A involves several key enzymatic transformations, from the formation and halogenation of the initial pyrrole ring to the crucial coupling event that forms the characteristic bipyrrole structure.
The monomeric precursor to Marinopyrrole A, monodeoxypyoluteorin, is synthesized from L-proline and three malonate molecules via a modular polyketide synthase (PKS). nih.gov The subsequent halogenation of this pyrrole ring is a critical step, catalyzed by flavin-dependent halogenases (FDHs). nih.govrsc.org These enzymes utilize a reduced flavin cofactor (FADH2), typically supplied by a partner flavin reductase, to activate molecular oxygen and a halide ion, generating a hypohalous acid intermediate. rsc.orgtandfonline.comnih.gov This reactive species is then channeled to the substrate for electrophilic halogenation. rsc.orgnih.gov
In the marinopyrrole pathway, the gene cluster contains multiple halogenase genes, including mpy10, mpy11, and mpy16. nih.govmdpi.com Mpy16 has been identified as a flavin-dependent dichlorinase. mdpi.com The presence of these multiple halogenases suggests a complex and tightly controlled halogenation pattern on the pyrrole monomers before the coupling reaction. nih.gov
The formation of the 1,3′-bipyrrole core of Marinopyrrole A is an unprecedented enzymatic reaction. nih.gov Genetic experiments have surprisingly revealed that two FADH2-dependent halogenases, Mpy10 and Mpy11, are responsible for this atropo-selective N,C-bipyrrole homocoupling. nih.gov
Several mechanistic possibilities have been proposed for this coupling reaction. nih.gov One hypothesis involves the C-3 halogenation of one molecule of the monomeric precursor, which then directs its enzymatic coupling with a second monomer molecule. nih.gov Another possibility is the halogenation of the pyrrole nitrogen, facilitating an electrophilic aromatic substitution with a second monomer. nih.gov It is also speculated that a tri-halogenated derivative of the monomer may be formed and held within a functional complex of Mpy10 and Mpy11 before the atropo-selective dimerization occurs. nih.gov This enzymatic strategy for biaryl coupling is a significant departure from the more commonly observed cytochrome P450-mediated reactions. nih.gov
Pyrrole Ring Formation and Halogenation via Flavin-Dependent Halogenases
In Vitro Reconstitution and Biochemical Analysis of Marinopyrrole A Biosynthesis
In vitro studies have been crucial in dissecting the functions of the individual enzymes in the marinopyrrole biosynthetic pathway. The heterologous expression of the mpy gene cluster in S. coelicolor M512 provided a robust system for these investigations. nih.gov
Biochemical analyses have confirmed the roles of the key enzymes. For instance, the flavin reductase Mpy1 has been shown to supply the necessary FADH2 for the halogenases Mpy10 and Mpy11. nih.gov The reconstitution of the homocoupling reaction with purified Mpy10 and Mpy11 in the presence of Mpy1 and the monomeric precursor has demonstrated their direct involvement in the formation of the marinopyrrole scaffold. nih.govresearchgate.net These in vitro experiments are essential for confirming the functions of the biosynthetic enzymes and for understanding the intricate mechanisms of halogenation and coupling that lead to the formation of Marinopyrrole A. nih.gov
Molecular Mechanisms of Marinopyrrole A S Biological Action
Antibacterial Mechanism of Action of Marinopyrrole A
The antibacterial effects of Marinopyrrole A are multifaceted, involving direct interaction with the bacterial cell membrane and inhibition of essential enzymatic pathways. While initially recognized for its potent activity against Gram-positive pathogens, recent studies have expanded its known spectrum and elucidated its complex mechanisms of action. mdpi.comchemrxiv.org
A primary antibacterial mechanism of Marinopyrrole A is its function as a protonophore. acs.orgnih.gov Hydrophobic and acidic in nature, Marinopyrrole A inserts into the bacterial cytoplasmic membrane and acts as a proton shuttle. chemrxiv.orgnih.gov It captures protons from the more acidic extracellular environment, transports them across the lipid bilayer, and releases them into the neutral cytoplasm. chemrxiv.orgacs.orgnih.gov This action dissipates the proton motive force (PMF), a crucial electrochemical gradient required for vital cellular processes such as ATP synthesis and active transport. chemrxiv.orgnih.gov
The compound's ability to depolarize the membrane and disrupt the transmembrane potential is a key aspect of its bactericidal effect. nih.govnih.gov Studies have shown that this protonophore activity does not seem to destroy the physical integrity of the membrane by forming large pores, nor does it interfere with the peptidoglycan sacculus. chemrxiv.orgacs.orgnih.gov Instead, the continuous, protein-decoupled transport of protons collapses the essential proton gradient, leading to cell death. mdpi.comchemrxiv.org The potency of this activity is linked to the compound's acidity; derivatives that are stronger acids exhibit greater antibacterial activity because they dissociate more readily within the cell, more effectively dissipating the PMF. chemrxiv.orgnih.gov
Recent chemoproteomic studies have unveiled a novel target for an optimized derivative of Marinopyrrole A, identified as MA-D1. nih.govresearcher.life This derivative exerts its potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by directly targeting and inhibiting 6-phosphoglucosamine synthetase (GlmS). nih.govacs.orgresearchgate.net GlmS is a crucial enzyme that catalyzes the rate-limiting step in the hexosamine biosynthesis pathway, which produces UDP-GlcNAc, an essential precursor for peptidoglycan and therefore bacterial cell wall biosynthesis. acs.org
Inhibition of GlmS by MA-D1 leads to the breakdown of cell wall synthesis, a mechanism distinct from that of many clinically used antibiotics like β-lactams and glycopeptides. acs.org Computational and experimental data indicate that MA-D1 binds to a novel pocket on the GlmS enzyme, interacting with key residues R381 and E382. nih.govresearcher.life This targeting of GlmS represents a promising new approach for developing antibiotics, as no drugs currently in clinical use operate via this mechanism. acs.org Furthermore, MA-D1 has demonstrated a low frequency of resistance development in MRSA and retains activity against strains resistant to other antibiotics like linezolid (B1675486) and vancomycin (B549263). nih.govacs.org
Marinopyrrole A exhibits potent, broad-spectrum activity against Gram-positive bacteria, including numerous drug-resistant strains of Staphylococcus, with sub-micromolar Minimum Inhibitory Concentrations (MICs). mdpi.comacs.orgresearchgate.net Its efficacy against Gram-negative bacteria is generally weak but notably selective for a specific subset of species. mdpi.comchemrxiv.org
The compound is effective against Gram-negative bacteria that lack canonical lipopolysaccharide (LPS) and instead have lipooligosaccharide (LOS) in their outer membranes, such as species from the genera Neisseria, Moraxella, and Campylobacter. mdpi.com The highly hydrophobic nature of Marinopyrrole A (predicted logP of 6.11) is thought to be a key factor in this differential activity. mdpi.com The complex and hydrophilic O-antigen of LPS in most Gram-negative bacteria acts as a barrier to large hydrophobic molecules. mdpi.com In contrast, the more hydrophobic nature of LOS-containing outer membranes is theorized to provide a more favorable environment for Marinopyrrole A to interact with and cross the membrane. mdpi.com This pattern of activity is similar to other hydrophobic antibiotics like rifampin. mdpi.com Studies have confirmed that when the LPS synthesis pathway in resistant Gram-negative bacteria is inhibited, their susceptibility to Marinopyrrole A increases. mdpi.com
| Bacterial Species | Gram Stain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Positive | 0.188 - 1.5 | nih.gov |
| Staphylococcus epidermidis | Positive | <0.2 | mdpi.com |
| Enterococcus durans | Positive | <0.2 | mdpi.com |
| Vancomycin-Resistant Enterococcus (VRE) | Positive | 1.0 | nih.gov |
| Neisseria gonorrhoeae | Negative | <0.2 | mdpi.com |
| Neisseria meningitidis | Negative | 0.3 | mdpi.com |
| Haemophilus influenzae | Negative | 2.0 | mdpi.comnih.gov |
| Escherichia coli | Negative | >50 | mdpi.com |
| Proteus mirabilis | Negative | >50 | mdpi.com |
| Pseudomonas aeruginosa | Negative | Inactive | nih.gov |
Targeting of 6-Phosphoglucosamine Synthetase (GlmS) by Marinopyrrole A Derivatives
Anticancer Mechanism of Action of Marinopyrrole A
In addition to its antibacterial properties, Marinopyrrole A (often referred to as Maritoclax in cancer research) exhibits significant anticancer activity. ontosight.ainih.gov Its primary mechanism in cancer cells involves the induction of programmed cell death, or apoptosis, by targeting a key protein in the Bcl-2 family.
Marinopyrrole A induces apoptosis in various cancer cell lines. ontosight.airesearchgate.net This process is characterized by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. researchgate.net Treatment with Marinopyrrole A has been shown to increase the expression of executioner proteins like caspase-3. researchgate.net
The compound's pro-apoptotic activity is linked to its ability to modulate the balance of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. unife.it Specifically, Marinopyrrole A treatment can lead to an increase in the expression of pro-apoptotic members like Bax and a decrease in the Bcl-2/Bax ratio, tipping the cellular balance towards cell death. researchgate.netplos.org By inducing the degradation of the anti-apoptotic protein Mcl-1, Marinopyrrole A allows for the activation of pro-apoptotic proteins like Bim, which in turn can activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death. plos.org A derivative, MP1, was also found to induce G2 cell cycle arrest and apoptosis in a MYC-dependent manner in medulloblastoma cells. nih.gov
A defining feature of Marinopyrrole A's anticancer mechanism is its role as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). nih.govselleckchem.com Mcl-1 is frequently overexpressed in a wide range of human cancers, contributing to tumor survival and resistance to chemotherapy. nih.govtandfonline.com Marinopyrrole A, or this compound, was identified as a novel Mcl-1-specific inhibitor that binds directly to the Mcl-1 protein. nih.govnih.gov
| Target Interaction | Effect | IC50 / EC50 | Reference |
|---|---|---|---|
| Mcl-1/Bim Interaction Disruption | Inhibits binding | 10.1 μM | selleckchem.commedchemexpress.com |
| Bcl-xL/Bim Interaction Disruption | Weakly inhibits binding | > 80 μM | medchemexpress.com |
| Mcl-1-dependent K562 cells | Inhibits cell viability | 1.6 μM | medchemexpress.com |
| Bcl-2-dependent K562 cells | Inhibits cell viability | 65.1 μM | medchemexpress.com |
| Bcl-xL-dependent K562 cells | Inhibits cell viability | 70.0 μM | medchemexpress.com |
Interactions of Marinopyrrole A with Bcl-2 Family Proteins
Marinopyrrole A, also known as this compound, has been identified as a novel and specific antagonist of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. viethconsulting.comresearchgate.net The Bcl-2 family of proteins are crucial regulators of the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members, such as Mcl-1, Bcl-2, and Bcl-xL, prevent apoptosis by binding to and sequestering pro-apoptotic proteins like Bim, Bak, and Bax. viethconsulting.commedchemexpress.com Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, including those that target other Bcl-2 family members like ABT-737. researchgate.net
The primary mechanism of Marinopyrrole A involves its direct and selective binding to the Mcl-1 protein. researchgate.netmdpi.com NMR titration experiments have confirmed a direct interaction with Mcl-1. mdpi.com This binding is specific, as Marinopyrrole A does not significantly bind to other anti-apoptotic proteins like Bcl-xL, even at high concentrations. researchgate.netresearchgate.net The interaction occurs within the hydrophobic groove of Mcl-1, which is the same site that binds the BH3 domains of pro-apoptotic proteins. viethconsulting.com By occupying this groove, Marinopyrrole A competitively inhibits the interaction between Mcl-1 and pro-apoptotic partners, such as Bim. researchgate.netsnu.ac.kr
A key consequence of Marinopyrrole A binding to Mcl-1 is the induction of Mcl-1's degradation via the proteasome system. viethconsulting.comresearchgate.net This targeted degradation is a distinct mechanism that is not associated with the phosphorylation of Mcl-1. snu.ac.krselleckchem.com By promoting its destruction, Marinopyrrole A effectively reduces the cellular levels of the Mcl-1 protein, thereby liberating pro-apoptotic proteins. viethconsulting.comuni-frankfurt.de The release of proteins like Bim allows them to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. viethconsulting.comsnu.ac.kr
This selective action against Mcl-1 allows Marinopyrrole A to induce cell death in cancer cells that are dependent on Mcl-1 for survival, while having less effect on cells that rely on Bcl-2 or Bcl-xL. researchgate.netsnu.ac.kr
Table 1: In Vitro Activity and Selectivity of Marinopyrrole A
| Target/Assay | Measurement | Value | Reference |
|---|---|---|---|
| Mcl-1 (disruption of Mcl-1/Bim interaction) | IC50 | 10.1 μM | researchgate.netsnu.ac.kr |
| Bcl-xL (disruption of Bcl-xL/Bim interaction) | IC50 | > 80 μM | snu.ac.krselleckchem.com |
| Mcl-1-dependent cells (Mcl-1-IRES-BimEL) | EC50 | 1.6 μM | snu.ac.kr |
| Bcl-2-dependent cells (Bcl-2-IRES-BimEL) | EC50 | 65.1 μM | snu.ac.kr |
| Bcl-xL-dependent cells (Bcl-xL-IRES-BimEL) | EC50 | 70.0 μM | snu.ac.kr |
Mechanistic Insights into the Anti-inflammatory Effects of Marinopyrrole A
While Marinopyrrole A has been noted for its general anti-inflammatory properties, specific mechanistic details have been less defined than its anti-cancer activities. viethconsulting.comsnu.ac.kr However, recent research has provided insight into a potential mode of action. A study utilizing computational target prediction suggested that Marinopyrrole A may interact with cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net
Experimental follow-up confirmed this prediction, demonstrating that Marinopyrrole A is a selective inhibitor of cyclooxygenase-1 (COX-1). researchgate.net COX enzymes (both COX-1 and COX-2) are key mediators in the inflammatory pathway, responsible for converting arachidonic acid into prostanoids, including inflammatory prostaglandins. researchgate.net The selective inhibition of COX-1 by Marinopyrrole A represents a specific molecular mechanism for its observed anti-inflammatory effects. uni-frankfurt.deresearchgate.net The study further validated this by showing that molecular mimetics of Marinopyrrole A, designed by a computer algorithm, were also potent and selective COX-1 inhibitors. researchgate.net
At present, the primary elucidated anti-inflammatory mechanism for Marinopyrrole A is its activity as a selective COX-1 inhibitor. There is currently a lack of direct evidence in the scientific literature to suggest that it significantly inhibits inducible nitric oxide synthase (iNOS) or modulates the nuclear factor-kappaB (NF-κB) signaling pathway, which are other common targets for anti-inflammatory agents. researchgate.netnih.gov
Mode of Action for Antiparasitic Activity of Marinopyrrole A
Marinopyrrole A has demonstrated significant potency against several parasites, notably the apicomplexan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. researchgate.net In vitro studies have shown it to be a highly effective inhibitor of T. gondii tachyzoite proliferation, with sub-micromolar efficacy. researchgate.net
Despite its potent activity, the precise molecular mechanism of Marinopyrrole A against parasites remains largely undefined. mdpi.comresearchgate.net Its well-documented antibacterial activity, particularly against Gram-positive bacteria, has been suggested to occur through a non-specific mechanism, potentially acting as a protonophore to disrupt cellular membranes, and it is possible this mode of action extends to its antiparasitic effects. mdpi.com
Research has highlighted the promising in vitro efficacy of Marinopyrrole A against T. gondii. However, a significant challenge to its therapeutic potential is the observation that its activity can be substantially reduced or neutralized by the presence of human serum. mdpi.com Nevertheless, analogs of Marinopyrrole A have been developed that retain high potency and show reduced susceptibility to serum inhibition. researchgate.net The compound has also been evaluated for its activity against the malaria parasite, Plasmodium falciparum, though its mechanism of action in this context is also not fully elucidated. researchgate.net
Table 2: In Vitro Antiparasitic Activity of Marinopyrrole A
| Parasite | Measurement | Value | Reference |
|---|---|---|---|
| Toxoplasma gondii (RH-dTom tachyzoites) | IC50 | 0.31 μM | researchgate.net |
Structure Activity Relationship Sar Studies of Marinopyrrole a Derivatives
Impact of Halogenation Patterns on Marinopyrrole A's Biological Efficacy
The dense halogenation of the Marinopyrrole A core is a defining feature and is critical to its biological activity. nih.gov SAR studies have consistently demonstrated that the number and type of halogen atoms on the bipyrrole rings significantly modulate its antibacterial potency.
Initial research highlighted the essential role of the four chlorine atoms on the pyrrole (B145914) rings. nih.gov A de-halogenated analog of Marinopyrrole A, lacking these tetrachloro substituents, was found to be over 64 times less active against tested pathogens, confirming the importance of the halogen atoms for biological function. nih.govucsd.edu
Further studies explored the effect of changing the halogen type. Replacing the four chlorine atoms with bromine to create a tetrabrominated congener resulted in a compound with comparable, and in some cases, twofold greater potency than Marinopyrrole A. mdpi.comucsd.edu This suggests that while halogenation is key, the specific halogen can be varied to fine-tune activity. mdpi.com The introduction of fluorine substituents on the phenyl rings has also been shown to have a significant impact on antibacterial activity. mdpi.com These findings underscore that the electronic properties and size of the halogen atoms are important determinants of the molecule's efficacy.
| Compound | Modification | Relative Potency | Source |
|---|---|---|---|
| Marinopyrrole A | Tetrachloro (Parent) | Baseline | nih.gov |
| Dehalogenated Analog | No halogens on bipyrrole | >64-fold decrease | nih.govucsd.edu |
| Tetrabrominated Congener | Tetrabromo instead of tetrachloro | ~2-fold increase | mdpi.comresearchgate.net |
Influence of Core Bipyrrole Scaffold Modifications on Marinopyrrole A Activity
The 1,3′-bipyrrole core is an uncommon structural motif that is fundamental to the activity of marinopyrroles. nih.govnih.gov Modifications to this central scaffold, including the attached phenyl rings, have been a key focus of SAR studies.
However, the synthesis of "non-symmetrical" derivatives, which feature different substitution patterns on the two phenyl rings, has led to compounds with superior antibiotic activities compared to the parent Marinopyrrole A. mdpi.com This approach allows for more nuanced optimization of the molecule's properties by modifying one side independently of the other, providing a pathway to enhanced potency and improved pharmacological profiles. mdpi.commdpi.com An optimized derivative, MA-D1, was developed based on this principle. acs.org
Correlation of Substituent Effects with Marinopyrrole A's Biological Potency and Selectivity
The nature and position of substituents on the peripheral phenyl rings have a profound effect on the biological potency and selectivity of Marinopyrrole A derivatives.
A critical finding is the necessity of the free phenolic hydroxyl groups. ucsd.edu When these groups were masked, as in dimethylated derivatives, a complete loss of antibacterial activity was observed. ucsd.edu This highlights the importance of these acidic protons, which are believed to be involved in the molecule's mechanism of action. acs.org
SAR studies have revealed that specific substituents can dramatically enhance potency. A para-trifluoromethyl analog of Marinopyrrole A was found to be significantly more potent than the parent compound and even showed greater efficacy than the frontline antibiotic vancomycin (B549263) against several resistant bacterial strains, including MRSA. mdpi.comnih.govresearchgate.net In contrast, a derivative with a para-hydroxyl group showed decreased potency compared to a para-methoxy substituted analog in one study. mdpi.com
The introduction of different functional groups also affects the molecule's physicochemical properties, such as acidity (pKa) and hydrophobicity (logD), which in turn correlate with antibacterial activity. acs.org For instance, more acidic derivatives with higher hydrophobicity generally showed greater antibacterial activity against S. aureus. acs.org In studies exploring anticancer activity, derivatives with sulfide (B99878) spacers were found to be potent dual antagonists of the anti-apoptotic proteins Mcl-1 and Bcl-xL, while analogs with a sulphone spacer were significantly less active, likely due to geometric differences. nih.gov Interestingly, a nonsymmetrical marinopyrrole demonstrated 16.4-fold selectivity for disrupting the Mcl-1/Bim interaction over the Bcl-xL/Bim interaction. nih.gov
| Derivative | Key Substituent | Observed Effect on Activity | Source |
|---|---|---|---|
| Dimethylated Marinopyrrole A | -OCH3 (replaces phenolic -OH) | No activity | ucsd.edu |
| para-Trifluoromethyl Analog | -CF3 at para position | Significantly increased potency vs. MRSA | mdpi.comnih.gov |
| Sulfide Spacer Analogs | -S- spacer | Potent dual Mcl-1/Bcl-xL antagonists | nih.gov |
| Sulphone Spacer Analogs | -SO2- spacer | Reduced activity vs. sulfide analogs | nih.gov |
Stereochemical Considerations and Atropisomeric Activity of Marinopyrrole A
Marinopyrrole A possesses an axis of chirality due to the sterically congested N,C-biaryl bond between the two pyrrole rings. nih.gov This restricted rotation results in stable, non-interconverting atropisomers at room temperature. nih.govebi.ac.ukunibo.it The naturally occurring form of Marinopyrrole A is the M-(−)-atropo-enantiomer. ucsd.eduebi.ac.uknih.gov
The existence of this axial chirality is not merely a structural curiosity; it has significant biological implications. The axially chiral environment is presumed to be the reason for the different pKa values observed for the two phenolic hydroxyl groups on the molecule. nih.gov While many total synthesis strategies produce a racemic mixture of the M-(-) and P-(+) atropisomers rsc.org, these can be separated by chiral HPLC. mdpi.com The non-natural P-(+)-enantiomer can also be obtained by heating the natural M-(-) form, which induces racemization. ebi.ac.uk
Evaluation of the separated enantiomers has been a part of the effort to understand the SAR. mdpi.com The ability of biological receptors to differentiate between atropisomers is a well-known phenomenon in medicinal chemistry, and such differentiation can lead to one isomer being significantly more active or having a different biological profile than the other. researchgate.netedu.krd
Rational Design Strategies for Overcoming Biological Limitations of Marinopyrrole A (e.g., Serum Inhibition)
A significant hurdle for the therapeutic development of Marinopyrrole A as a systemic drug is its profound loss of antibacterial activity in the presence of human serum. ucsd.edunih.govmdpi.com This inhibition, which can reduce efficacy by over 250-fold, is thought to be caused by extensive binding to serum proteins, particularly albumin. nih.govucsd.edu
Initial efforts to overcome this limitation by synthesizing various analogs were met with limited success, as many derivatives that retained potent anti-MRSA activity were also neutralized by serum. nih.govebi.ac.ukresearchgate.net However, these challenges spurred rational design strategies aimed at identifying key structural modifications that could mitigate serum binding while preserving antibacterial potency.
These efforts have yielded promising results. Researchers discovered that specific "asymmetrical" modifications could partially restore activity in the presence of serum. mdpi.comresearchgate.net A breakthrough came with the discovery of a novel chloro-derivative, designated 1a, which not only showed a 2- to 4-fold improvement in its Minimum Inhibitory Concentration (MIC) against MRSA but was also significantly less susceptible to serum inhibition. mdpi.comresearchgate.net Another derivative, 1e, also demonstrated favorable bactericidal activity against MRSA, even in the presence of human serum. mdpi.com These findings are crucial as they demonstrate that the Marinopyrrole A scaffold can be rationally modified to overcome major pharmacological limitations, renewing its potential for further development. mdpi.com
Preclinical Investigations and Therapeutic Potential of Marinopyrrole a
In Vitro Efficacy of Marinopyrrole A Against Pathogenic Microorganisms
Marinopyrrole A has shown potent in vitro activity against a range of pathogenic bacteria, particularly Gram-positive organisms. acs.orgnih.gov Its efficacy has been evaluated through various metrics, including bactericidal kinetics, post-antibiotic effects, and its broad-spectrum activity.
Analysis of Concentration-Dependent Bactericidal Kinetics of Marinopyrrole A
Studies have revealed that Marinopyrrole A exhibits concentration-dependent bactericidal activity, meaning its killing effect increases with higher concentrations of the compound. nih.govresearchgate.net Time-kill kinetic studies have been instrumental in demonstrating this property.
Against methicillin-resistant Staphylococcus aureus (MRSA), Marinopyrrole A has demonstrated rapid and potent killing. mdpi.comnih.gov For instance, at a concentration of 10 times its minimum inhibitory concentration (MIC), it caused a 2-log-unit reduction in MRSA strain TCH1516 within 9 hours. nih.gov When the concentration was increased to 20 times the MIC, a nearly 6-log-fold reduction in the initial inoculum was observed within the same timeframe. nih.gov This is in stark contrast to agents like vancomycin (B549263), which exhibit time-dependent killing, where increasing the concentration does not significantly increase the killing rate. nih.gov
A derivative of Marinopyrrole A, designated as 1a, also displayed strong concentration-dependent killing of MRSA. At 10 times and 20 times its MIC, it showed potent bactericidal effects, while at 1 time its MIC, the activity was primarily bacteriostatic. mdpi.com
Table 1: Concentration-Dependent Killing of Marinopyrrole A and Derivative 1a against MRSA
| Compound | Concentration (multiple of MIC) | Time (hours) | Log Reduction in CFU |
|---|---|---|---|
| Marinopyrrole A | 10x | 9 | 2.0 |
| Marinopyrrole A | 20x | 9 | ~6.0 |
| Derivative 1a | 10x | 4 | >4.0 |
| Derivative 1a | 20x | 4 | >4.0 |
This table is interactive. You can sort and filter the data.
Evaluation of Post-Antibiotic Effects and Resistance Development Profiles of Marinopyrrole A
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. Marinopyrrole A has demonstrated a prolonged PAE, superior to that of standard antibiotics like vancomycin and linezolid (B1675486). nih.govresearchgate.net Against the MRSA strain TCH1516, Marinopyrrole A exhibited a concentration-dependent PAE. researchgate.net At 20 times its MIC, the calculated PAE was between 4 and 6 hours, significantly longer than that observed for vancomycin or linezolid at equivalent multiples of their MICs. nih.gov
In terms of resistance development, Marinopyrrole A appears to have a favorable profile. nih.govresearchgate.net In a serial passage experiment with two different MRSA strains, there was minimal development of resistance over 10 days. The MIC for the community-associated MRSA (CA-MRSA) strain TCH1516 remained unchanged, while the MIC for the hospital-associated MRSA (HA-MRSA) strain Sanger 252 only increased by two-fold. nih.govresearchgate.net An optimized derivative, MA-D1, also showed a low frequency of resistance development in MRSA. acs.orgnih.gov
Activity Spectrum of Marinopyrrole A Against Gram-Positive and Select Gram-Negative Bacteria
Marinopyrrole A has demonstrated broad activity against Gram-positive bacteria, including various drug-resistant strains. mdpi.comacs.org It is effective against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). mdpi.comnih.govmdpi.com The minimum inhibitory concentrations (MICs) for these organisms are often in the sub-micromolar range. acs.orgnih.gov
While generally less effective against Gram-negative bacteria, Marinopyrrole A has shown selective efficacy against a subset of these organisms, particularly those that lack canonical lipopolysaccharide (LPS). mdpi.com This includes species from the genera Neisseria, Moraxella, and Campylobacter. mdpi.comnih.gov For instance, Campylobacter jejuni and Moraxella catarrhalis were found to be sensitive to Marinopyrrole A. mdpi.com Additionally, Haemophilus influenzae has also been reported to be susceptible. mdpi.comnih.gov However, it is largely inactive against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. chemrxiv.orgacs.orgnih.gov
Table 2: In Vitro Activity of Marinopyrrole A Against Various Bacteria
| Bacterial Species | Gram Stain | Susceptibility | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive | Susceptible | 0.188 - 1.5 |
| Staphylococcus epidermidis (MRSE) | Gram-Positive | Susceptible | Similar to MRSA mdpi.commdpi.com |
| Enterococcus faecalis (VRE) | Gram-Positive | Susceptible | 1.0 |
| Bacillus subtilis | Gram-Positive | Susceptible | 0.125 acs.org |
| Neisseria gonorrhoeae | Gram-Negative | Susceptible | Low mdpi.com |
| Moraxella catarrhalis | Gram-Negative | Susceptible | Low mdpi.com |
| Campylobacter jejuni | Gram-Negative | Susceptible | Low mdpi.com |
| Haemophilus influenzae | Gram-Negative | Susceptible | 2.0 mdpi.comnih.gov |
| Escherichia coli | Gram-Negative | Resistant | >50 mdpi.comacs.org |
| Pseudomonas aeruginosa | Gram-Negative | Resistant | >50 acs.orgnih.gov |
This table is interactive. You can sort and filter the data.
In Vitro Anticancer Efficacy of Marinopyrrole A in Human Cell Lines
Marinopyrrole A, also known as Maritoclax in the context of cancer research, has been identified as a selective inhibitor of the anti-apoptotic protein Mcl-1. mdpi.comebi.ac.uknih.gov This has positioned it as a promising candidate for cancer therapy, particularly for malignancies dependent on Mcl-1 for survival. nih.govaacrjournals.org
In vitro studies have shown that Marinopyrrole A can induce apoptosis in various cancer cell lines. acs.orgresearchgate.net It has demonstrated cytotoxicity against HeLa (human cervix epithelial carcinoma) and A549 (human lung epithelial carcinoma) cell lines, with IC50 values ranging from 0.63 to 13.63 μg/mL. chemrxiv.orgacs.org It has also been shown to be effective against leukemia cells, particularly those that are resistant to other Bcl-2 family inhibitors like ABT-737. nih.gov By inducing the degradation of Mcl-1, Marinopyrrole A can sensitize cancer cells to other apoptotic stimuli. ebi.ac.uknih.gov
A derivative of marinopyrrole, MP1, has shown significant anti-cancer effects in medulloblastoma (MB) cell lines, particularly those with MYC amplification. researchgate.net MP1 was found to suppress cell growth, induce G2 cell cycle arrest, and promote apoptosis in a MYC-dependent manner. researchgate.net
In Vivo Efficacy Studies of Marinopyrrole A in Animal Models
While in vitro studies have been promising, the translation of these findings into in vivo models is a critical step in preclinical development.
Preclinical Efficacy of Marinopyrrole A in Bacterial Infection Models
Despite potent in vitro activity, the in vivo efficacy of Marinopyrrole A against bacterial infections has been hampered by its neutralization by human serum. nih.govresearchgate.net However, some in vivo efficacy has been observed. mdpi.comresearchgate.net
An optimized derivative of Marinopyrrole A, MA-D1, has demonstrated significant in vivo antibiotic efficacy in multiple animal models of MRSA infection. acs.orgnih.gov In a murine skin infection model, topical application of MA-D1 led to a substantial reduction and even complete eradication of MRSA on the skin surface. acs.org Similar efficacy was observed against methicillin-resistant Staphylococcus epidermidis (MRSE) infection in a rat model. acs.org
Furthermore, in a murine model of lethal acute Toxoplasma gondii infection, administration of Marinopyrrole A resulted in significantly enhanced survival compared to the control group. asm.orgnih.govasm.org
Preclinical Efficacy of Marinopyrrole A in Cancer Models
The anticancer activity of Marinopyrrole A has been demonstrated across a range of hematological and solid tumor models. Its ability to specifically target and induce the degradation of Mcl-1 makes it a promising candidate for cancers that are dependent on this protein for survival. nih.govnih.gov
In models of leukemia , Marinopyrrole A has shown the ability to selectively kill Mcl-1-dependent cells. nih.gov It effectively inhibits the viability of leukemia cell lines, such as K562, with an EC50 value of 1.6 μM in cells engineered to overexpress Mcl-1. apexbt.commedchemexpress.com This selectivity is over 40-fold greater compared to its effect on cells dependent on other anti-apoptotic proteins like Bcl-2 or Bcl-xL. medchemexpress.comptgcn.com Furthermore, Marinopyrrole A has been shown to overcome resistance to other Bcl-2 family inhibitors, such as ABT-737. In multidrug-resistant leukemia cells, the combination of Marinopyrrole A and ABT-737 resulted in a 60- to 2000-fold enhancement of ABT-737's efficacy. nih.gov In a murine xenograft model using U937 human hystiocytic lymphoma cells, treatment with this compound resulted in a significant decrease in tumor size in 59.1% of the tumors. mdpi.comresearchgate.net
Studies on melanoma , a cancer type often characterized by high levels of Mcl-1 expression, have also yielded promising results. biocrick.complos.org Treatment with this compound reduced the viability of melanoma cells with IC50 values ranging from 2.2 to 5.0 µM. biocrick.complos.org This effect was associated with a significant decrease in Mcl-1 protein levels and the induction of caspase-dependent apoptosis. biocrick.complos.org Similar to its effect in leukemia, Marinopyrrole A enhances the efficacy of ABT-737 in melanoma cells, demonstrating its potential in combination therapies for this highly drug-resistant cancer. biocrick.complos.orgmdpi.com
The overexpression of Mcl-1 is also a critical factor in the pathogenesis and drug resistance of multiple myeloma . frontiersin.orgmdpi.com Preclinical studies have identified Marinopyrrole A as a selective Mcl-1 antagonist that can induce apoptosis in myeloma cells. frontiersin.orgmdpi.comnih.gov Its ability to target Mcl-1 for proteasomal degradation suggests its potential as a therapeutic strategy for this malignancy. mdpi.com The selectivity of Marinopyrrole A for myeloma cells with high Mcl-1 and low Bcl-2 expression has been linked to its ability to disrupt protein translation. nih.gov
In addition to these cancers, Marinopyrrole A has shown inhibitory activity against neuroblastoma , lung cancer , and breast cancer cell lines in preclinical investigations. ontosight.aid-nb.info A derivative of marinopyrrole, MP1, demonstrated potent activity in chemoresistant neuroblastoma cells with MYCN amplification, suggesting it may inhibit not only Mcl-1 but also the MYCN oncogene. d-nb.info
| Cancer Model | Cell Line(s) | Key Findings | Reported IC50/EC50 Values | References |
|---|---|---|---|---|
| Leukemia | K562, Raji, HL60/VCR, RS4;11 | Selectively kills Mcl-1-dependent cells; overcomes resistance to ABT-737. | EC50: 1.6 μM (Mcl-1-IRES-BimEL); IC50: 2 μM (RS4;11) | nih.govapexbt.comnih.govmedchemexpress.com |
| Melanoma | Various melanoma cell lines | Reduces cell viability, induces apoptosis by degrading Mcl-1; enhances ABT-737 efficacy. | IC50: 2.2 - 5.0 µM | biocrick.complos.org |
| Multiple Myeloma | Various myeloma cell lines | Induces apoptosis in Mcl-1-dependent cells; impairs protein translation. | Not specified | frontiersin.orgmdpi.comnih.gov |
| Lymphoma (Xenograft) | U937 | Significantly decreased tumor size in murine models. | Not applicable | mdpi.comresearchgate.net |
| Neuroblastoma | BE-2c | Derivative MP1 shows potent activity in chemoresistant, MYCN-amplified cells. | Not specified | d-nb.info |
Preclinical Efficacy of Marinopyrrole A in Parasitic Infection Models
Beyond its anticancer properties, Marinopyrrole A has demonstrated significant potential as an antiparasitic agent. Its efficacy has been notably evaluated against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govnih.gov
In vitro studies have shown that Marinopyrrole A is a highly potent inhibitor of T. gondii, with a 50% maximal inhibitory concentration (IC50) of 0.31 μM. nih.govnih.govresearchgate.net This potency is greater than that of pyrimethamine, a current standard-of-care drug for toxoplasmosis. nih.govnih.gov In vivo studies have corroborated these findings. In a lethal acute infection model in mice, administration of Marinopyrrole A led to a significant increase in survival rates. nih.gov
Furthermore, research into synthetic analogs of Marinopyrrole A has led to the development of compounds with even greater antiparasitic activity. nih.govnih.gov Analogs such as RL002, RL003, and RL125 have demonstrated significantly increased in vitro potency against T. gondii, with IC50 values ranging from 0.09 to 0.17 μM. nih.govnih.gov These analogs also showed reduced sensitivity to the presence of serum, which can sometimes inhibit the activity of the parent compound. nih.govnih.gov The analog RL003 was also found to be potent against the bradyzoite stage of the parasite. nih.govnih.gov
Initial investigations have also suggested that Marinopyrrole A may be effective against other parasites, such as Leishmania donovani, the parasite responsible for visceral leishmaniasis. unomaha.edu While detailed studies are ongoing, the promising results against Toxoplasma gondii support the further development of Marinopyrrole A and its derivatives as broad-spectrum antiparasitic agents. unomaha.edu
| Parasite | Compound | Key Findings | Reported IC50 Values | References |
|---|---|---|---|---|
| Toxoplasma gondii | Marinopyrrole A | Highly potent in vitro; enhances survival in in vivo lethal infection models. | 0.31 μM | nih.govnih.govresearchgate.net |
| RL002 | Increased in vitro potency compared to parent compound; reduced serum sensitivity. | 0.09 - 0.17 μM | nih.govnih.gov | |
| RL003 | Increased in vitro potency; potent against bradyzoite stage; reduced serum sensitivity. | 0.09 - 0.17 μM (tachyzoites); 0.245 μM (bradyzoites) | nih.govnih.gov | |
| RL125 | Increased in vitro potency; reduced serum sensitivity. | 0.09 - 0.17 μM | nih.govnih.gov | |
| Leishmania donovani | Marinopyrrole A | Under investigation as a potential treatment. | Not specified | unomaha.edu |
Advanced Computational Approaches in Marinopyrrole a Research
Ligand-Based Target Prediction Methodologies for Marinopyrrole A
A primary challenge in the study of a bioactive compound like Marinopyrrole A is identifying its direct molecular targets within the human body, a process often referred to as "de-orphaning". rsc.orgrsc.org Ligand-based target prediction is a computational strategy that infers potential protein targets for a query molecule by comparing its features to a database of compounds with known biological activities. rsc.org This approach does not require a three-dimensional structure of the target protein, relying instead on the principle that structurally or physicochemically similar molecules often bind to the same targets.
For Marinopyrrole A, researchers have successfully employed a chemocentric (ligand-based) target prediction method using the Target Inference Generator (TIGER) software. rsc.orgrsc.org This technique encodes molecular structures based on their topological pharmacophores—the spatial arrangement of essential features for molecular recognition—and then compares these patterns to those of known active ligands. rsc.org
Table 1: Computationally Predicted and Validated Targets of (±)-Marinopyrrole A
| Rank | Predicted Target | Score | In Vitro Validation Result | Reference |
|---|---|---|---|---|
| 1 | Trypsin | 4.8 | IC₅₀ = 3 µM | rsc.org |
| 2 | Glucocorticoid Receptor | 4.6 | K_B_ = 0.7 µM | rsc.org |
| 3 | Beta-secretase 1 (BACE-1) | 4.4 | Inactive | rsc.org |
| - | Cholecystokinin Receptor CCK2 | 1.6 | K_B_ = 1 µM | rsc.orgrsc.org |
| - | Orexin Receptor OX1 | 0.5 | K_B_ = 0.3 µM | rsc.orgrsc.org |
| - | Orexin Receptor OX2 | 0.5 | K_B_ = 0.6 µM | rsc.orgrsc.org |
Data sourced from studies utilizing the TIGER ligand-based prediction method. rsc.orgrsc.org The score represents the confidence of the prediction.
Application of Machine Learning Models for Marinopyrrole A Target Identification
Machine learning, a subset of artificial intelligence, has emerged as a powerful tool in drug discovery for identifying latent patterns in large biological and chemical datasets. cam.ac.uk In the context of Marinopyrrole A, machine learning models have been pivotal in predicting its biological targets and understanding its polypharmacology—the ability to interact with multiple targets. drugtargetreview.comcam.ac.uk
Algorithms such as SPiDER (Self-organizing map-based Prediction of Drug Equivalence Relationships) and the related TIGER method utilize machine learning, specifically self-organizing maps (SOMs), to infer target proteins. cam.ac.uknih.gov These models compare the molecular pharmacophore features of a query compound like Marinopyrrole A against vast libraries of compounds with known bioactivities. drugtargetreview.comnih.gov The algorithm identifies pattern matches to predict potential interactions. drugtargetreview.com
Through this approach, researchers identified cyclooxygenase (COX) as a putative target for Marinopyrrole A. nih.govresearchgate.net Laboratory experiments subsequently confirmed that Marinopyrrole A inhibits COX-1 with an IC₅₀ value in the double-digit micromolar range (16.6 ± 2.3 µM). d-nb.info These machine learning methods were able to successfully predict relationships with targets from different protein families, highlighting the compound's multi-target nature. cam.ac.uk The application of these AI models can narrow down potential protein targets with a reliability often exceeding 50%, significantly simplifying the search for pharmacologically relevant interactions. drugtargetreview.com
Automated De Novo Design of Novel Chemical Scaffolds Inspired by Marinopyrrole A
While Marinopyrrole A possesses potent bioactivity, its complex chemical structure makes laboratory synthesis both expensive and time-consuming. drugtargetreview.comd-nb.info To address this, researchers have employed automated de novo design algorithms to generate novel, synthetically simpler molecules that mimic the functional properties of the natural product. nih.govresearchgate.net
Using Marinopyrrole A as a design template, the DOGS (Design of Genuine Structures) algorithm was utilized to computationally construct new molecules. nih.govresearchgate.net This method operates as a "virtual chemist," accessing a large catalog of starting materials and established chemical reactions to build new compounds step-by-step. drugtargetreview.com After each virtual reaction, the algorithm selects the molecules that most closely match the topological pharmacophore features of Marinopyrrole A to proceed to the next step. drugtargetreview.comnih.gov
This process resulted in the generation of 802 de novo designs based on 334 unique molecular scaffolds. drugtargetreview.comnih.gov The primary goal was to achieve "scaffold hopping," creating structurally dissimilar molecules that are functionally related to the original template. nih.gov One of the most prominent and successful scaffolds generated was 2,4,5-triphenyl imidazole (B134444) (also known as Iophine). nih.govresearchgate.net The computationally suggested synthesis for these new molecules involved just three steps, a significant simplification compared to the synthesis of Marinopyrrole A. nih.govresearchgate.net
Table 2: De Novo Designed Compounds Inspired by Marinopyrrole A
| Template Compound | De Novo Design Algorithm | Generated Scaffolds | Prominent Design Example | Key Finding | Reference |
|---|---|---|---|---|---|
| (±)-Marinopyrrole A | DOGS (Design of Genuine Structures) | 334 | 2,4,5-triphenyl imidazole (Iophine) | New designs are potent and selective COX-1 inhibitors, easier to synthesize than the natural product template. | nih.govresearchgate.net |
This table summarizes the results of an automated de novo design study using Marinopyrrole A as a template.
Structure-Based Drug Design Approaches for Marinopyrrole A Analogs
Structure-based drug design utilizes the three-dimensional structural information of a target protein to design molecules that can bind to it with high affinity and selectivity. While initial target identification for Marinopyrrole A was primarily ligand-based, subsequent efforts to optimize its analogs have employed structure-based approaches.
One of the first identified targets for Marinopyrrole A was the anti-apoptotic protein Mcl-1. biocrick.com Researchers used a structural model of Marinopyrrole A docked into the binding groove of Mcl-1 to understand its interactions and guide the design of new derivatives. nih.gov This model suggested that the marinopyrrole scaffold interacts with key residues in the p2 and p3 binding pockets of Mcl-1. nih.gov The design strategy for new analogs aimed to expand these interactions into the adjacent p1 and p4 pockets to enhance binding affinity and selectivity. nih.gov This involved adding substituents to the pyrrole (B145914) nitrogen and the phenyl rings to create new hydrophobic interactions and hydrogen bonds. nih.gov
More recently, an optimized Marinopyrrole A derivative, MA-D1, was developed. acs.orgacs.org Through a chemoproteomic approach, its direct target was identified as 6-phosphoglucosamine synthetase (GlmS), an enzyme crucial for bacterial cell wall biosynthesis. acs.orgacs.org Computational docking studies showed that MA-D1 interacts with key residues in a novel binding pocket of GlmS, providing a structural basis for its potent anti-MRSA activity and guiding further development of this new class of antibiotics. acs.orgacs.org
Q & A
What are the key considerations for designing an effective synthetic route for marinopyrrole A and its derivatives?
The synthesis of marinopyrrole A requires strategic planning to address its complex bispyrrole structure and halogenated aromatic rings. Key steps include:
- Ullman coupling for constructing the bipyrrole core, as demonstrated in early total syntheses .
- Halogenation optimization to position chlorine/bromine substituents, which influence bioactivity (e.g., tetrabromo derivatives show enhanced potency) .
- Symmetry considerations : Symmetric derivatives (e.g., compound 35 ) simplify synthesis, while asymmetric variants (e.g., compound 38 ) require regioselective functionalization .
- Click chemistry for introducing triazole spacers, enhancing flexibility and binding affinity to targets like Mcl-1 .
How can NMR and molecular docking resolve discrepancies in marinopyrrole A’s binding affinity to Mcl-1 versus Bcl-xL?
Discrepancies in binding affinity arise from structural differences in the BH3-binding grooves of Mcl-1 and Bcl-xL. Methodological approaches include:
- Fluorescence quenching (FQ) assays to quantify dissociation constants (e.g., Kd = 2.5–3.5 μM for compounds 35 and 38 to Mcl-1) .
- NMR titration with -labeled Mcl-1 to map chemical shift perturbations (CSPs) in helices α2–α5, confirming interactions with the p1–p4 pockets .
- Molecular docking with CSP constraints to model hydrophobic/polar interactions (e.g., trifluoromethyl groups in p4 pocket enhance Mcl-1 selectivity) .
- SAR analysis to correlate substituent hydrophobicity (e.g., bistriazole vs. sulfide spacers) with selectivity ratios (up to 16.4× for Mcl-1 over Bcl-xL) .
What experimental strategies validate marinopyrrole A’s antibiotic mechanism against MRSA?
To confirm antibacterial activity:
- Minimum inhibitory concentration (MIC) assays on MRSA strains (e.g., MIC = 0.5–2 μg/mL for potent derivatives) .
- Target identification via acyl dye transfer : Fluorescent probes localize marinopyrrole A to actin in HCT-116 cells, validated by immunoprecipitation and mass spectrometry .
- Enzymatic inhibition assays : Recent studies identified GlmS (6-phosphoglucosamine synthetase) as a target, with optimized derivatives (e.g., MA-D1) disrupting cell wall synthesis .
- Resistance profiling : Compare activity against wild-type vs. GlmS-mutant MRSA strains to confirm target specificity .
How do researchers reconcile contradictory SAR data in marinopyrrole derivatives targeting apoptosis regulators?
Conflicting SAR outcomes often stem from divergent protein-ligand interactions. Resolution strategies:
- Comparative binding assays : Test derivatives against Mcl-1, Bcl-xL, and Bcl-2 to identify selectivity drivers (e.g., p4 pocket hydrophobicity favors Mcl-1) .
- Cellular apoptosis assays : Use Bax/Bak knockout cells to distinguish on-target vs. off-target effects .
- Proteasomal degradation studies : Confirm Mcl-1 antagonism via ubiquitination assays (e.g., maritoclax reduces Mcl-1 levels in ABT-737-resistant cells) .
What AI-driven approaches accelerate marinopyrrole-inspired drug discovery?
AI methodologies address synthetic complexity and target identification:
- Pharmacophore-based virtual screening : Algorithms match marinopyrrole A’s pharmacophores to known drug-target patterns, predicting interactions with inflammatory proteins (validated for 7/8 targets) .
- Generative chemistry : AI-designed scaffolds with simplified structures (e.g., 802 candidates derived from 334 scaffolds) maintain bioactivity while reducing synthesis steps .
- Retrosynthetic planning : AI prioritizes routes using 200+ starting materials and 58 reaction schemes, enabling 3-step syntheses for lead compounds .
How do researchers optimize marinopyrrole derivatives for in vivo stability without compromising activity?
Optimization involves:
- Metabolic profiling : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis in compound 36 ) .
- Prodrug strategies : Mask polar groups (e.g., carboxylates in compound 45 ) to enhance bioavailability .
- PK/PD modeling : Correlate plasma half-life with tumor regression in xenograft models (e.g., cyclic marinopyrroles show improved retention) .
What structural modifications enhance marinopyrrole A’s selectivity for cancer vs. bacterial targets?
Divergent targeting is achieved via:
- Substituent polarity : Hydrophobic groups (e.g., trifluoromethyl) favor Mcl-1 binding, while polar groups (e.g., sulfonamides) enhance GlmS inhibition .
- Scaffold rigidity : Cyclic marinopyrroles (e.g., compound 4 ) improve apoptotic activity (IC50 = 0.7–1.2 μM) while reducing antibiotic effects .
- Dual-target libraries : Screen derivatives against both MRSA and cancer cell panels to identify non-overlapping structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
